3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
1 Chemical Identification and Basic Properties
Systematic Nomenclature and Structural Characterization
3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane is a heterocyclic compound featuring two distinct structural components:
- 1-Azabicyclo[2.2.2]octane : A bridgehead bicyclic amine with a nitrogen atom at position 1, forming a rigid cage structure.
- 6-Tert-butylpyridazin-3-yl group : A pyridazine ring substituted with a tert-butyl group at position 6 and an ether linkage at position 3.
The compound’s IUPAC name reflects its connectivity: the pyridazine ring is attached via an oxygen atom to the 3-position of the azabicyclooctane core. The SMILES string CC(C)(C)C1=NN=C(C=C1)OC2CN3CCC2CC3 confirms the tert-butyl substitution on the pyridazine and the bridged bicyclic framework.
Key Structural Features
| Component | Structural Description |
|---|---|
| Azabicyclo[2.2.2]octane | Bicyclic amine with three fused six-membered rings |
| Pyridazine substituent | 6-Tert-butyl group and ether linkage at positions 6 and 3, respectively |
| Ether linkage | Connects pyridazine’s 3-position to azabicyclooctane’s 3-position |
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₅H₂₃N₃O , derived from:
- 15 carbon atoms : 6 from the pyridazine ring (including the tert-butyl group), 8 from the azabicyclooctane, and 1 from the ether oxygen.
- 23 hydrogen atoms : Distributed across the tert-butyl group, pyridazine, and bicyclic amine.
- 3 nitrogen atoms : One in the azabicyclooctane and two in the pyridazine ring.
- 1 oxygen atom : Part of the ether linkage.
The molecular weight is calculated as:
$$
\text{MW} = (15 \times 12.01) + (23 \times 1.008) + (3 \times 14.01) + (16.00) = 261.36 \, \text{g/mol}
$$
Molecular Formula Breakdown
| Element | Count | Atomic Weight | Contribution to MW |
|---|---|---|---|
| Carbon | 15 | 12.01 | 180.15 |
| Hydrogen | 23 | 1.008 | 23.18 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 261.36 g/mol |
Physicochemical Properties
Limited experimental data are available for this compound, but structural inferences can be drawn:
- Solubility : The tert-butyl group and bicyclic amine suggest moderate lipophilicity, likely favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over polar solvents (e.g., water).
- Stability : The ether linkage and aromatic pyridazine ring confer stability under standard conditions, though prolonged exposure to strong acids or bases may hydrolyze the ether bond.
- Melting Point : No experimental data are reported, but similar bicyclic amines often exhibit melting points between 100°C and 200°C, depending on substituents.
Crystallographic Data and Conformational Analysis
No crystallographic data or X-ray diffraction studies are reported for this compound in the provided sources. The conformational flexibility of the azabicyclooctane core and pyridazine substituent remains uncharacterized. However, computational models suggest:
- Azabicyclooctane rigidity : The bridgehead nitrogen restricts rotational freedom, enforcing a fixed conformation.
- Pyridazine planarity : The aromatic pyridazine ring adopts a planar geometry, with the tert-butyl group occupying a position that minimizes steric hindrance.
Properties
IUPAC Name |
3-(6-tert-butylpyridazin-3-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)13-4-5-14(17-16-13)19-12-10-18-8-6-11(12)7-9-18/h4-5,11-12H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFSUUJJUNOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the pyridazine ring. The tert-butyl group is introduced to the pyridazine ring through alkylation reactions. The bicyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases and high temperatures to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Structural and Functional Differences
Pyridazine vs. Pyrimidine Substituents
- Pyridazine’s electron-deficient nature may favor interactions with cationic residues in nAChR ligand-binding domains .
- Pyrimidine analogs (e.g., 5,6-dimethylpyrimidin-4-yl): Smaller substituents like methyl groups may reduce steric hindrance, favoring binding to mAChRs. The trifluoromethyl group in ’s compound enhances metabolic stability and α7 nAChR selectivity due to its electronegativity .
Heterocyclic vs. Aromatic Substituents
- Benzo[b]thiophen-2-yl (): This planar aromatic system increases α7 nAChR potency (EC₅₀ = 0.2 µM) by engaging π-π interactions with receptor residues.
- 3-Pyridinyl (RJR-2429): The basic pyridine nitrogen facilitates hydrogen bonding with α4β2 nAChRs, explaining its high affinity (EC₅₀ = 59 nM) and partial agonist activity .
Receptor Selectivity and Therapeutic Implications
- Nicotinic Receptors :
- α7 nAChR agonists (e.g., ): These compounds show promise for cognitive disorders (e.g., Alzheimer’s) due to their neuroprotective effects . The tert-butyl pyridazine derivative may exhibit similar properties but requires empirical validation.
- α4β2 nAChR agonists (e.g., RJR-2429): Used for smoking cessation and attention deficits. Substituent size and polarity critically influence subtype specificity .
- Muscarinic Receptors :
Structure-Activity Relationship (SAR) Insights
- Steric Effects : Larger substituents (e.g., tert-butyl, trifluoromethyl) improve receptor subtype selectivity by excluding binding to smaller pockets (e.g., α4β2 vs. α7 nAChRs) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase ligand acidity, enhancing interactions with cationic receptor sites .
- Metabolic Stability : Lipophilic groups (e.g., tert-butyl) reduce oxidative metabolism, prolonging half-life .
Biological Activity
3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.34 g/mol. The compound features a bicyclic structure, which is characteristic of several biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 248.34 g/mol |
| CAS Number | [Not available] |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anticholinergic Activity : The compound has shown potential as an anticholinergic agent, affecting neurotransmitter levels and demonstrating effects on heart rate and muscle contractions.
- CNS Activity : Studies suggest that this compound may influence central nervous system (CNS) functions, potentially acting as a modulator for certain neurochemical pathways.
- Anti-inflammatory Properties : Preliminary tests indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies
A series of studies have been conducted to evaluate the biological activity of related compounds within the azabicyclo family, providing insights into the potential efficacy of this compound.
Study 1: Anticholinergic Effects in Rodents
In a controlled study, the compound's effects on heart rate were assessed in rats, demonstrating significant alterations consistent with anticholinergic activity. The results indicated a dose-dependent response, suggesting potential therapeutic applications in managing conditions such as bradycardia.
Study 2: CNS Modulation
Another study focused on the impact of this compound on behavioral models in mice. Results indicated that it could modulate anxiety-like behaviors, hinting at its possible use in treating anxiety disorders.
The exact mechanism of action for this compound remains under investigation; however, it is believed to interact with neurotransmitter receptors and ion channels, influencing synaptic transmission and neuronal excitability.
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Receptor Interaction | Modulates neurotransmitter receptor activity |
| Ion Channel Modulation | Affects ion flow across cell membranes |
| Neurotransmitter Release | Influences release patterns of key neurotransmitters |
Q & A
Q. How can researchers optimize the synthesis of 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting reactive intermediates (e.g., tert-butyl-substituted pyridazine derivatives) and controlling reaction conditions (temperature, solvent polarity, and catalyst choice). For bicyclic systems like 1-azabicyclo[2.2.2]octane, stereochemical outcomes can be influenced by using chiral catalysts or protecting groups (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize intermediates . Purification techniques such as column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are critical for isolating high-purity products .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the bicyclic framework and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is recommended, using acetonitrile/water gradients .
Q. What storage conditions are required to maintain the compound’s stability?
Q. How are common synthetic impurities identified and quantified?
- Methodological Answer : Impurities (e.g., unreacted intermediates or stereoisomers) are detected using LC-MS with electrospray ionization (ESI). Quantification is achieved via calibration curves using reference standards. Preparative TLC or HPLC isolates impurities for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity or solvent effects). Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Dose-response curves and statistical meta-analysis (e.g., Hill slopes, IC₅₀ comparisons) help identify outliers. Ensure compound solubility via DLS (Dynamic Light Scattering) to rule out aggregation artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to receptors like GPCRs or enzymes. Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over time. QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., tert-butyl group hydrophobicity) with activity .
Q. How should experiments be designed to assess environmental persistence and ecotoxicological effects?
- Methodological Answer : Follow frameworks like OECD Test Guideline 307 for soil degradation studies. Use LC-MS/MS to measure half-life in environmental matrices (water, soil). Ecotoxicity is evaluated via algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests. Bioconcentration factors (BCF) are calculated using logP values from shake-flask experiments .
Q. What strategies analyze stereochemical outcomes in the synthesis of bicyclic amines?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For kinetic resolution, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic methods (lipases or esterases) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Q. Why do cytotoxicity results vary between 2D cell cultures and 3D organoid models?
- Methodological Answer :
3D models introduce diffusion barriers and stromal interactions absent in 2D. Normalize results to tissue penetration metrics (e.g., spheroid volume reduction). Use fluorescence-based viability assays (e.g., Calcein-AM/propidium iodide) for real-time monitoring in 3D systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
